Palmitoyl 3-carbacyclic Phosphatidic Acid
Palmitoyl 3-carbacyclic Phosphatidic Acid
Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce LPA. Palmitoyl 3-ccPA is a cyclic LPA analog that contains the 16:0 fatty acid, palmitate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (81.9%) or LPA (98.9%) without affecting proliferation. 3-ccPA 16:0, at 0.1-25 μM, significantly inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion and metastasis.
Brand Name:
Vulcanchem
CAS No.:
476310-22-2
VCID:
VC0109562
InChI:
InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Molecular Formula:
C20H39O5P
Molecular Weight:
390.5 g/mol
Palmitoyl 3-carbacyclic Phosphatidic Acid
CAS No.: 476310-22-2
Reference Standards
VCID: VC0109562
Molecular Formula: C20H39O5P
Molecular Weight: 390.5 g/mol
CAS No. | 476310-22-2 |
---|---|
Product Name | Palmitoyl 3-carbacyclic Phosphatidic Acid |
Molecular Formula | C20H39O5P |
Molecular Weight | 390.5 g/mol |
IUPAC Name | (2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate |
Standard InChI | InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) |
Standard InChIKey | LJNWYINJKCNEPA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O |
Description | Cyclic phosphatidic acids (cPAs) are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate. Carba-derivatives of cPA (ccPA) are modified at the sn-2 (2-ccPA) or sn-3 (3-ccPA) linkage, preventing the opening of cPA to produce LPA. Palmitoyl 3-ccPA is a cyclic LPA analog that contains the 16:0 fatty acid, palmitate, at the sn-1 position of the glycerol backbone. At 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum (81.9%) or LPA (98.9%) without affecting proliferation. 3-ccPA 16:0, at 0.1-25 μM, significantly inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion and metastasis. |
Synonyms | 3-ccPA 16:0 |
Reference | 1.Kobayashi, T.,Tanaka-Ishii, R.,Taguchi, R., et al. Existence of a bioactive lipid, cyclic phosphatidic acid, bound to human serum albumin. Life Sciences 65(21), 2185-2191 (1999). |
PubChem Compound | 10178491 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume